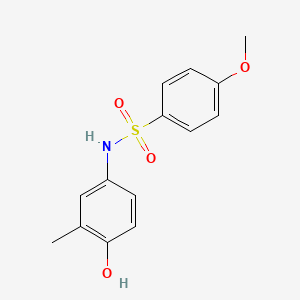

![molecular formula C16H21NO3 B5543238 [4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5543238.png)

[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to “[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol” involves multiple steps, including the transformation of indanone or tetralone to cyanohydrin, followed by hydrogenolysis, lactamization, and reduction. These steps facilitate the creation of bicyclic aryl piperidine and homopiperidine structures, which are essential in building the complex structure of the target compound (O’Donnell et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to “[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol” can be analyzed through crystallography. For instance, the crystal structure of certain derivatives reveals nearly planar conformations except for their seven-membered oxazepine rings, which exhibit unique packing styles due to intermolecular hydrogen bonds and stacking interactions (Ohishi et al., 1995).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including dehydrogenative synthesis, where ruthenium-catalyzed reactions play a significant role in forming aryl substituted derivatives. This method highlights the compound's ability to participate in complex chemical transformations, leading to a broad range of potential chemical properties and applications (Xie et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

A general approach to preparing bicyclic aryl piperidines and aryl homopiperidines involves converting indanone or tetralone to cyanohydrin, which is subjected to hydrogenolysis followed by lactamization and reduction. This method could potentially be applied or adapted for the synthesis of compounds with structural similarities to "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (O’Donnell et al., 2004).

Methanol as a Reactant in Organic Synthesis

Methanol's role as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies highlights its utility in organic synthesis. This includes its use in selective N-methylation of amines using RuCl3.xH2O as a catalyst, showcasing methanol's versatility as both a C1 synthon and H2 source (Sarki et al., 2021). Additionally, the stereoselective nucleophilic substitution of oxazepam in acidic methanol and ethanol suggests potential synthetic pathways involving methanol for structurally complex molecules, including those related to "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Yang et al., 1996).

Catalytic Applications

The iridium-catalyzed direct C–C coupling of methanol and allenes to furnish higher alcohols incorporating all-carbon quaternary centers demonstrates methanol's capacity to serve as a one-carbon building block in fine chemical synthesis. This could be relevant for developing synthetic routes or understanding the reactivity of compounds like "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Moran et al., 2011).

Methanol Utilization and Energy Storage

The conversion of CO2 to methanol presents a method for reducing CO2 emissions, with methanol acting as a clean-burning fuel and a convenient energy carrier for hydrogen storage and conservation. Understanding the chemical properties and potential applications of methanol can provide insights into its role in the synthesis and application of complex molecules like "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Dalena et al., 2018).

Zukünftige Richtungen

The study of indene derivatives and other complex organic molecules is a vibrant field of research with potential applications in drug discovery, materials science, and other areas . This specific compound could be of interest in these contexts, but more research would be needed to fully understand its properties and potential uses.

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-5-yl-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-10-12-9-17(6-7-20-11-12)16(19)15-5-4-13-2-1-3-14(13)8-15/h4-5,8,12,18H,1-3,6-7,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRYJIPMRKPMQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCOCC(C3)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

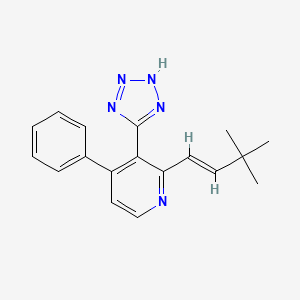

![1-(cyclopropylcarbonyl)-N-[1-(1-propyl-1H-1,2,4-triazol-5-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5543162.png)

![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)

![2-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5543167.png)

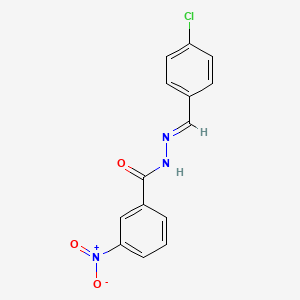

![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![2-{[(2-chloro-5-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5543183.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)

![(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)

![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![9-(3-morpholinylacetyl)-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5543234.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5543250.png)